molecular formula C8H5F3N2 B1394207 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-89-7

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1394207
M. Wt: 186.13 g/mol
InChI Key: DRULXHMYLHRVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .


Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . Various methods of synthesizing 2,3,5-DCTF have been reported .


Physical And Chemical Properties Analysis

The molecular weight of 4-(trifluoromethyl)pyridine is 147.10 g/mol . It has a refractive index of 1.417 and a boiling point of 110 °C . It is soluble in most organic solvents .

Scientific Research Applications

Chemical Reactions and Synthesis

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has been a focus in chemical research due to its utility in various chemical reactions and synthesis processes. For example, it has been used in the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives through a metal-free process, showcasing broad substrate scope and efficiency under metal-free conditions (Li, Fan, Qi, & Zhang, 2020). Additionally, it has been involved in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, a process that highlights the diversity in pyridine synthesis (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).

Biological and Pharmacological Properties

Research has shown that pyrrolo[3,2-c]pyridine derivatives possess a range of biological activities. These derivatives have been studied for their potential in treating diseases of the nervous and immune systems, as well as showing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Material Science and Polymer Chemistry

In material science and polymer chemistry, compounds derived from 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine have been utilized. For example, novel fluorinated pyridine-bridged aromatic poly(ether-imide)s were prepared from a diamine monomer based on this compound, demonstrating excellent thermal properties and solubility in certain solvents (Wang, Li, Gong, Ma, & Yang, 2008).

Catalysis and Reaction Mechanisms

Studies have also explored the role of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine in various catalytic processes and reaction mechanisms. For instance, its involvement in the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using specific catalysts has been described, providing insight into novel synthetic pathways (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Computational Chemistry and Molecular Design

In the realm of computational chemistry and molecular design, derivatives of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine have been docked with c-Met kinase to study the orientations and active conformations of inhibitors. This research aids in understanding molecular features that contribute to high inhibitory activity (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Environmental Sustainability

Some studies have also focused on the environmental sustainability of processes involving 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine. For instance, an eco-benign synthesis process in trifluoroethanol was developed for the synthesis of certain derivatives, highlighting a move towards greener chemical processes (Khaksar & Gholami, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-1-3-12-6(5)2-4-13-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULXHMYLHRVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676830
Record name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190309-89-7
Record name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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